Norfenefrine
Overview
Description
Norfenefrine, also known as meta-octopamine, 3-octopamine, and 3,β-dihydroxyphenethylamine, is an adrenergic agent used as a sympathomimetic drug . It is marketed in Europe, Japan, and Mexico . Along with its structural isomer p-octopamine and the tyramines, norfenefrine is a naturally occurring, endogenous trace amine and plays a role as a minor neurotransmitter in the brain .
Synthesis Analysis
Norfenefrine can be synthesized from cardanol, which is derived from cashew nut shell liquid . The key intermediate for the synthesis of these drugs, 3-vinylphenol, was synthesized from cardanol by ethenolysis to 3-non-8-enylphenol followed by isomerising ethenolysis . Hydroxyamination of 3-vinylphenol with an iron porphyrin catalyst afforded norfenefrine in over 70% yield .Molecular Structure Analysis
The molecular structure of Norfenefrine is represented by the chemical formula C8H11NO2 . It has a molar mass of 153.181 g/mol .Physical And Chemical Properties Analysis
Norfenefrine is a small molecule with a chemical formula of C8H11NO2 . It has an average weight of 153.181 and a monoisotopic weight of 153.078978598 .Scientific Research Applications
Hemodynamic Effects
Norfenefrine, an alpha-adrenergic agonist, has been studied for its hemodynamic effects. It has shown efficacy in raising blood pressure, more effectively in the pulmonary than in the systemic arterial system. This makes it a potential treatment option for patients with orthostatic dysregulation due to reduced venous tone (Magometschnigg & Stengele, 2004).
Comparative Efficacy in Orthostatic Hypotension
In the context of orthostatic hypotension, norfenefrine has been compared with other sympathomimetic agents and dihydroergotamine. It's found to be clinically at least as effective as these other agents in improving symptoms like weakness, syncope, and fatigue, associated with orthostatic hypotension (McTavish & Goa, 2012).
Role in Glucose Uptake in Obesity
Research has explored norfenefrine's role in the sympathetic regulation of glucose uptake in human adipocytes. It is observed that norfenefrine induces a concentration-dependent decrease of interstitial glucose concentration in severely obese subjects, indicating its potential role in glucose metabolism in obesity-related conditions (Flechtner-Mors et al., 2004).
Impact on Multiple Organ Failure and Hypovolemia
In a study focused on critically ill patients, norfenefrine was used to maintain arterial pressures during hypovolemia. This research helps in understanding the implications of chronic vasoconstrictor-masked hypovolemia in the context of multiple organ failure, particularly its impact on renal and cardiovascular systems (Hinder et al., 2003).
Safety And Hazards
properties
IUPAC Name |
3-(2-amino-1-hydroxyethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCXRAABFLIVAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4779-94-6 (hydrochloride) | |
Record name | R,S-Norphenylephrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048314 | |
Record name | Norfenefrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norfenefrine | |
CAS RN |
536-21-0, 15308-34-6 | |
Record name | (±)-Norphenylephrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | R,S-Norphenylephrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norfenefrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13378 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Norfenefrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Norfenefrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-aminomethyl-3-hydroxybenzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORFENEFRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2P3M6SRN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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